Superior Nanomolar Potency: NTP42 Exhibits Lower IC₅₀ Than Terutroban in Functional TP Antagonism Assays
In functional assays measuring TP receptor-mediated calcium mobilization in HEK293 cells stimulated with the TP agonist U46619, NTP42 exhibits an IC₅₀ of 3.278 nM . This value represents an approximately 5-fold greater potency compared to the discontinued clinical candidate terutroban (S18886), which has a reported functional IC₅₀ of 16.4 nM in a similar cellular assay [1]. This potency difference, assessed under comparable in vitro conditions, suggests that NTP42 achieves more efficient receptor blockade at lower concentrations, a critical advantage for in vivo efficacy and safety margin.
| Evidence Dimension | Functional antagonism of TP receptor-mediated Ca²⁺ mobilization |
|---|---|
| Target Compound Data | 3.278 nM (IC₅₀) |
| Comparator Or Baseline | Terutroban (S18886): 16.4 nM (IC₅₀) |
| Quantified Difference | ~5-fold greater potency (NTP42 IC₅₀ is 80% lower) |
| Conditions | HEK293 cells expressing TPα receptor, stimulated with U46619 agonist |
Why This Matters
Higher potency enables lower effective doses, potentially improving therapeutic index and reducing off-target liabilities in preclinical and clinical studies.
- [1] ChEMBL. Terutroban (CHEMBL2107786) activity: IC₅₀ 16.4 nM for TP receptor antagonism in HEK293 cells (ACS Med Chem Lett 2014). View Source
